1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride

Description

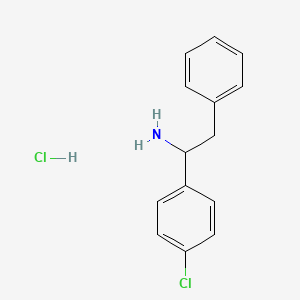

1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride (CAS: 538896-10-9) is a primary amine derivative featuring two aromatic rings: a 4-chlorophenyl group and a phenyl group linked via an ethylamine backbone. Its molecular formula is C₁₄H₁₄ClN, with a molecular weight of 231.72 g/mol . Key identifiers include:

The compound exhibits predicted collision cross-section (CCS) values of 151.8 Ų for [M+H]⁺ and 156.2 Ų for [M]⁺, indicating its gas-phase ion mobility characteristics . It is listed in chemical catalogs as a building block for organic synthesis, though commercial availability is currently discontinued .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN.ClH/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDHBBHMKFZSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92252-94-3 | |

| Record name | Benzeneethanamine, α-(4-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92252-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

The primary targets of 1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride appear to be histamine H1 receptors. These receptors play a crucial role in allergic reactions, as histamine interacts with H1 receptors and causes allergies when exposed to excessive amounts of an allergen.

Mode of Action

This compound likely acts as an antagonist or inverse agonist at the histamine H3 receptor. By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons, as well as increasing the signaling of other neurotransmitters in the brain.

Biochemical Pathways

The compound affects the histaminergic signaling pathway. By blocking the H3 receptor, it prevents the normal inhibitory action of histamine on its own synthesis and release. This leads to increased histamine levels, which can then bind to H1 receptors and increase neuronal activity.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on histamine signaling. By enhancing histaminergic neuron activity and increasing neurotransmitter signaling, it can potentially alleviate symptoms of conditions like narcolepsy and allergies.

Action Environment

Environmental factors such as the presence of allergens can influence the action, efficacy, and stability of this compound. For instance, in the presence of allergens, the compound’s antagonistic action on H1 receptors can help mitigate allergic reactions.

Biological Activity

1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride, commonly referred to as 4-Chloroamphetamine , is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Formula : C15H16ClN·HCl

- Molecular Weight : 273.16 g/mol

- CAS Number : 92252-94-3

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the monoaminergic system. It acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) , which implies that it enhances the release of these neurotransmitters in the brain.

Key Mechanisms:

- Dopaminergic Activity : The compound exhibits significant activity at dopamine receptors, influencing mood and behavior.

- Serotonergic Activity : It also interacts with serotonin receptors, which may contribute to its psychoactive effects.

- Norepinephrine Release : The release of norepinephrine can lead to increased alertness and energy.

Biological Activity Overview

The following sections detail various studies that have investigated the biological effects of this compound.

Table 1: Summary of Biological Activities

Case Study 1: Neurotransmitter Release

In a study examining the effects of this compound on neurotransmitter levels, researchers found that administration led to a significant increase in both dopamine and serotonin levels in rat brain slices. The methodology involved using high-performance liquid chromatography (HPLC) to quantify neurotransmitter concentrations post-treatment.

Case Study 2: Antidepressant-Like Effects

Another significant investigation focused on the compound's potential antidepressant-like properties. In this study, rodents were subjected to forced swim tests after treatment with varying doses of the compound. Results indicated a marked decrease in despair behaviors compared to control groups, suggesting potential therapeutic applications for mood disorders.

Case Study 3: P-glycoprotein Interaction

Research into the pharmacokinetic properties revealed that this compound acts as an inhibitor of P-glycoprotein (P-gp). This finding is crucial as P-gp is known to play a role in multidrug resistance in cancer therapy. The study utilized human cancer cell lines to demonstrate that the compound significantly increased intracellular concentrations of doxorubicin, a common chemotherapeutic agent.

Scientific Research Applications

Applications in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are explored for their biological activities, including:

- Antidepressant Activity : Research indicates that certain derivatives of 1-(4-Chlorophenyl)-2-phenylethan-1-amine exhibit potential antidepressant effects, making them candidates for further pharmacological studies .

- Antineoplastic Agents : Some studies have reported on the modification of this compound to enhance its efficacy against cancer cells, focusing on its ability to inhibit specific pathways involved in tumor growth .

3.1. Cell Culture Buffers

This compound is utilized as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5. This application is critical in maintaining optimal conditions for cellular processes during experimental procedures .

3.2. Pharmacological Studies

Case studies have demonstrated the compound's role in modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are vital for mood regulation. The pharmacokinetics and dynamics of this compound are under investigation to better understand its therapeutic potential .

Case Studies

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Pharmacokinetic and Functional Comparisons

- Chlorphenoxamine Metabolites: Metabolites such as 1-(4-chlorophenyl)-1-phenylethanol () lack the amine group, replacing it with a hydroxyl group. This modification increases polarity, leading to faster renal excretion compared to the target compound .

- Stereochemical Variants : The (R)-enantiomer of 1-(4-chlorophenyl)-N-methylethanamine hydrochloride (CAS: 29850-85-9) demonstrates how chirality influences receptor binding. Methyl substitution on the amine enhances metabolic stability .

Preparation Methods

Preparation Methods of 1-(4-Chlorophenyl)-2-phenylethan-1-amine Hydrochloride

General Synthetic Strategy

The preparation typically involves multi-step organic synthesis starting from substituted propiophenone or related ketone precursors, followed by amination and salt formation steps. The key steps are:

- Formation of the ketone intermediate bearing the 4-chlorophenyl and phenyl groups.

- Introduction of the amine functionality via reductive amination or amine substitution.

- Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Detailed Preparation Routes

Ketone Intermediate Preparation

A common precursor is 1-(4-chlorophenyl)-2-phenylethan-1-one or related propiophenone derivatives. According to patent EP0423524A2, such ketones can be prepared by Friedel-Crafts acylation or condensation reactions involving 4-chlorobenzoyl derivatives and phenylacetone analogues under controlled conditions. The ketone intermediate serves as the substrate for subsequent amination steps.

Amination to 1-(4-Chlorophenyl)-2-phenylethan-1-amine

The amination step is often performed by reaction of the ketone intermediate with an amine source under reductive amination conditions or by nucleophilic substitution if a suitable leaving group is present. For example, refluxing the ketone with ammonia or primary amines in the presence of formaldehyde (paraformaldehyde) and hydrochloric acid facilitates Mannich-type reactions leading to the amine product.

In one documented method, a mixture of the ketone, paraformaldehyde, and a cyclic amine or primary amine is refluxed in an alcohol solvent (e.g., methanol, ethanol, or isopropanol) with hydrochloric acid to promote amination and formation of the hydrochloride salt in situ.

Conversion to Hydrochloride Salt

After isolation of the free amine, treatment with hydrochloric acid (typically 5-10 mL of concentrated HCl per reaction scale) converts the amine into the hydrochloride salt. The hydrochloride is then purified by recrystallization from solvent mixtures such as ethanol/ether or ethanol/acetone to yield white crystalline solids with high purity.

Representative Experimental Procedure (Adapted from EP0423524A2)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 1-(4-chlorophenyl)-2-phenylethan-1-one (ketone), paraformaldehyde, primary amine or cyclic amine, solvent (methanol/ethanol), HCl | Reflux mixture overnight to effect amination | Formation of amine intermediate |

| 2 | Concentration of reaction mixture, addition of acetone or ether | Precipitation of crude amine hydrochloride | Isolation of crude product |

| 3 | Recrystallization from ethanol/ether or ethanol/acetone | Purification of hydrochloride salt | White crystalline this compound |

Analysis of Preparation Methods

Advantages

- The use of paraformaldehyde and hydrochloric acid in alcoholic solvents allows for efficient amination and direct formation of the hydrochloride salt.

- Reflux conditions facilitate complete conversion and high yields.

- Recrystallization ensures high purity and good crystalline quality suitable for pharmaceutical applications.

Challenges

- Control of reaction temperature and pH is critical to avoid side reactions or polymerization of formaldehyde.

- Purification steps require careful solvent selection to maximize yield and purity.

- Handling of hydrochloric acid requires appropriate safety measures.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Ketone precursor | 1-(4-chlorophenyl)-2-phenylethan-1-one | Synthesized or commercially obtained |

| Amination reagent | Paraformaldehyde, primary/cyclic amine | Stoichiometric or slight excess |

| Solvent | Methanol, ethanol, isopropanol | Reflux conditions |

| Acid for salt formation | Concentrated HCl (5-10 mL per batch scale) | Converts free amine to hydrochloride |

| Reaction temperature | Reflux (approx. 60-80°C) | Overnight reaction time |

| Purification solvent | Ethanol/ether, ethanol/acetone mixtures | Recrystallization yields white crystals |

| Product form | White crystalline hydrochloride salt | High purity, suitable for further use |

Additional Notes from Related Research

- Some methods involve the use of sodium hydride in anhydrous solvents like dimethylformamide for alkylation steps preceding amination, followed by acid treatment to form the hydrochloride salt.

- Alternative amination routes can include reductive amination using reducing agents such as sodium cyanoborohydride, but these are less commonly reported for this specific compound.

- Stability and storage of the hydrochloride salt require cool, dry conditions to prevent degradation and moisture uptake, consistent with common amine hydrochloride salts.

Q & A

Q. What synthetic methodologies are recommended for 1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves reductive amination between 4-chlorophenylacetophenone and ammonia or its derivatives, using reducing agents like sodium cyanoborohydride (NaBH3CN) under acidic conditions. Optimization can be achieved via Design of Experiments (DoE) to evaluate factors such as:

- Temperature (e.g., 25–60°C for kinetic control).

- Solvent polarity (e.g., methanol vs. THF for solubility).

- Catalyst stoichiometry (e.g., 1.2–2.0 equivalents of NaBH3CN).

Statistical methods (e.g., response surface methodology) help identify interactions between variables, maximizing yield and minimizing byproducts . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Q. Which analytical techniques are critical for validating the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm, amine protons at δ 2.5–3.0 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization).

- Melting Point Analysis : Compare observed values (e.g., 262°C, as in structurally related compounds) with literature to detect impurities .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (as demonstrated for analogous chlorophenyl derivatives) .

Advanced Research Questions

Q. How can computational chemistry predict the pharmacokinetic and pharmacodynamic properties of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.

- Molecular Dynamics (MD) Simulations : Study membrane permeability (logP) and binding affinities to targets like monoamine transporters.

- ADMET Prediction Tools : Software like Schrödinger’s QikProp or SwissADME estimates absorption, distribution, and toxicity profiles.

These methods reduce experimental trial-and-error, as exemplified by ICReDD’s integrated computational-experimental workflows .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., assay type, cell lines).

- Dose-Response Reevaluation : Test the compound across a broader concentration range (e.g., 1 nM–100 µM) to confirm EC50/IC50 consistency.

- Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition for GPCR activity).

Systematic reviews of experimental protocols (e.g., buffer pH, incubation time) address reproducibility issues, as highlighted in safety-critical system design critiques .

Q. How can researchers design experiments to elucidate metabolic pathways and degradation products of this compound?

- Methodological Answer :

- In Vitro Microsomal Studies : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to detect phase I metabolites (e.g., hydroxylation, dechlorination).

- Stable Isotope Labeling : Synthesize deuterated analogs to track metabolic fate via mass spectrometry.

- Environmental Degradation : Simulate aqueous hydrolysis (pH 2–12, 25–50°C) and analyze by GC-MS for chlorinated byproducts, referencing atmospheric chemistry methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.